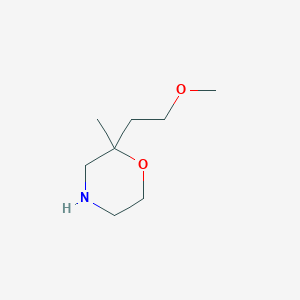

2-(2-Methoxyethyl)-2-methylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyethyl)-2-methylmorpholine” are not available, there are synthesis methods for related compounds. For example, the synthesis of 2’-O-(2-Methoxyethyl)-Modified Oligonucleotides has been discussed in a paper . Another paper discusses the efficient synthesis of 2’-O-Methoxyethyl Oligonucleotide-Cationic Peptide Conjugates .

Scientific Research Applications

Asymmetric Dihydroxylation in Organic Synthesis :

- N-methylmorpholine N-oxide is used as a reoxidant in the Sharpless asymmetric dihydroxylation reaction, a significant process in organic synthesis. This reaction has been successfully scaled up for industrial applications (Ahrgren & Sutin, 1997).

Degradation Studies :

- 2,3-dehydro-N-methylmorpholine (DNMM), a degradation product of N-methylmorpholine-N-oxide, has been confirmed and synthesized. Its reactivity and trapping with ortho-quinone methides have been explored (Liebner et al., 2007).

Electrolytes for Li-ion Batteries :

- 2-Methoxyethyl (methyl) carbonate (MOEMC) has been identified as a useful solvent in rechargeable Li-ion batteries, displaying unique low-temperature behavior and strong interactions between solvent molecules and Li ions (Gu et al., 2000).

Catalysis in Green Chemistry :

- In green chemistry, 2-methoxynaphthalene, an intermediate in producing non-steroidal, anti-inflammatory drugs, has been catalytically methylated using dimethyl carbonate, emphasizing the use of greener reagents (Yadav & Salunke, 2013).

Ionic Liquid Electrolytes :

- Studies on the transport properties of ionic liquids, including 4-(2-methoxyethyl)-4-methylmorpholinium bis(trifluoromethylsulfonyl)imide, have been conducted to understand their utility in applications like electrolytes (Lin et al., 2015).

Pharmacological Research :

- The synthesis of 3-(methyleneaminoxy)methylmorpholines, analogues of the antidepressant drug viloxazine, has been explored. Their potential antidepressant effects have been evaluated through various biological assays (Balsamo et al., 1994).

Chemistry of Side Reactions in Industrial Processes :

- In the Lyocell process, using N-Methylmorpholine-N-oxide monohydrate as a solvent for cellulose dissolution, several side reactions and byproduct formations occur, which can affect the quality and safety of the process (Rosenau et al., 2001).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that 2’-o-(2-methoxyethyl) (2’-o-moe) modified oligonucleotides, which share a similar methoxyethyl group, are known to target rna molecules . They hybridize to their target complementary mRNA, which may alter the site of splicing or result in RNA degradation through RNase H activity .

Mode of Action

2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, are known to interact with their rna targets via watson-crick base pairing . This interaction can alter the site of splicing or result in RNA degradation, thereby modulating the translation of proteins or eliminating toxic RNA .

Biochemical Pathways

It’s worth noting that 2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate protein translation or eliminate toxic rna, thereby affecting various biochemical pathways .

Pharmacokinetics

They are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-O-MOE modification combined with the phosphodiester (PO) backbone exhibited 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate the translation of proteins or eliminate toxic rna . This can potentially lead to various molecular and cellular effects depending on the specific RNA target.

Action Environment

It’s worth noting that environmental factors can influence the concentrations of similar compounds, such as phthalates, in various environments

Properties

IUPAC Name |

2-(2-methoxyethyl)-2-methylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(3-5-10-2)7-9-4-6-11-8/h9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGJRJRZGRZECU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)

![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)

![N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2368513.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2368522.png)

![2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2368523.png)

![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)

![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)